Enasidenib

概要

説明

Enasidenib is a small molecule inhibitor of the enzyme isocitrate dehydrogenase 2 (IDH2). It is primarily used in the treatment of relapsed or refractory acute myeloid leukemia (AML) in adults with specific mutations in the IDH2 gene . This compound was first developed by Agios Pharmaceuticals and later licensed to Celgene. It received approval from the United States Food and Drug Administration on August 1, 2017 .

作用機序

Target of Action

Enasidenib is a small molecule inhibitor of the enzyme isocitrate dehydrogenase 2 (IDH2) and primarily targets the mutant IDH2 variants R140Q, R172S, and R172K . IDH2 is a mitochondrial enzyme that plays a crucial role in the Krebs cycle, catalyzing the conversion of isocitrate to alpha-ketoglutarate .

Mode of Action

This compound acts as an allosteric inhibitor of the mutant IDH2 enzyme, preventing cell growth . It binds to its target through hydrophobic interaction and hydrogen bonding inside the binding pocket . By inhibiting the mutant IDH2 enzyme, it suppresses the production of the oncometabolite 2-hydroxyglutarate (2-HG) and promotes myeloid differentiation .

Biochemical Pathways

The altered IDH2 proteins catalyze the formation of the oncometabolite 2-hydroxyglutarate (2-HG) from alpha-ketoglutarate . High concentrations of 2-HG competitively inhibit alpha-ketoglutarate-dependent enzymes, leading to histone and DNA hypermethylation, chromatin modifications, and altered hypoxia responses . This results in the termination of normal myeloid differentiation and promotion of myeloid malignancy .

Pharmacokinetics

The metabolism of this compound is mediated by multiple cytochrome P450 (CYP) enzymes (e.g.,CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), and by multiple UDP glucuronosyl transferases (UGTs) (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, and UGT2B15) in vitro . These properties impact the bioavailability of the drug.

Result of Action

This compound inhibits the mutant IDH2, leading to leukemic cell differentiation with the emergence of functional mutant IDH2 neutrophils in relapsed/refractory acute myeloid leukemia (rrAML) patients . It has shown to be effective in inducing responses in patients with IDH2 mutant myelodysplastic syndrome (MDS) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of RAS pathway mutations and an increased overall mutational burden are associated with a decreased response rate to mutant IDH2 inhibition . Additionally, the drug’s action can be affected by the patient’s overall health status and the presence of other medications or substances that may interact with the drug .

準備方法

Synthetic Routes and Reaction Conditions: Enasidenib is synthesized through a multi-step chemical process. The key steps involve the formation of a triazine ring and the introduction of trifluoromethyl groups. The synthetic route typically includes:

- Formation of the triazine core by reacting appropriate amines with cyanuric chloride.

- Introduction of the pyridine rings with trifluoromethyl groups through nucleophilic substitution reactions.

- Final coupling of the triazine core with the pyridine derivatives under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The process also involves rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Enasidenib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and various alkyl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

科学的研究の応用

類似化合物との比較

Ivosidenib: Another inhibitor of isocitrate dehydrogenase, but it targets the isocitrate dehydrogenase 1 enzyme.

AG-120: A compound similar to enasidenib, also targeting isocitrate dehydrogenase 1.

AG-881: A dual inhibitor of both isocitrate dehydrogenase 1 and isocitrate dehydrogenase 2.

Uniqueness of this compound: this compound is unique in its selective inhibition of the isocitrate dehydrogenase 2 enzyme, making it particularly effective in treating acute myeloid leukemia with IDH2 mutations. Its ability to restore normal cellular differentiation and reduce the levels of the oncometabolite 2-hydroxyglutarate sets it apart from other similar compounds .

特性

IUPAC Name |

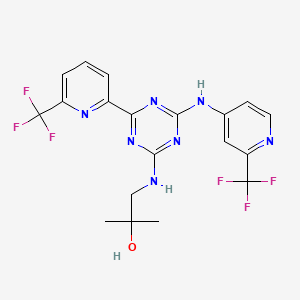

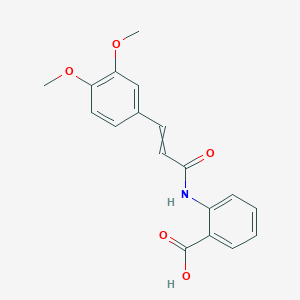

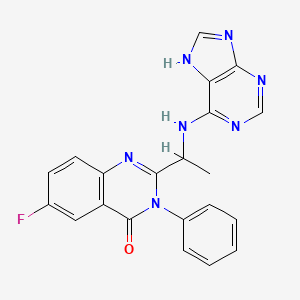

2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLUUSLLRIQKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027942 | |

| Record name | Enasidenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Enasidenib is a selective inhibitor of IDH2, a mitochondria-localized enzyme involved in diverse cellular processes, including adaptation to hypoxia, histone demethylation and DNA modification. Wild-type IDH proteins play a cruicial role in the Krebs/citric acid cycle where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. In comparison, mutant forms of IDH2 enzyme mediates a neomorphic activity and catalyze reduction of α-KG to the (R) enantiomer of 2-hydroxyglutarate, which is associated with DNA and histone hypermethylation, altered gene expression and blocked cellular differentiation of hematopoietic progenitor cells. Enasidenib primarily targets the mutant IDH2 variants R140Q, R172S, and R172K with higher potency than the wild type enzyme form. Inhibition of the enzyme leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotion of proper differentiation and clonal proliferation of cells of the myeloid lineage. | |

| Record name | Enasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1446502-11-9 | |

| Record name | 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446502-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enasidenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446502119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enasidenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENASIDENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T1SS4E7AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-](/img/structure/B8038141.png)

![[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone](/img/structure/B8038152.png)

![Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide](/img/structure/B8038180.png)

![3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-(phenylmethylene)piperazine-2,5-dione](/img/structure/B8038186.png)

![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B8038202.png)

![2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide](/img/structure/B8038225.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B8038226.png)